molecular formula C11H12ClF3N2O B3033978 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol CAS No. 1292498-24-8

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol

Cat. No.: B3033978
CAS No.: 1292498-24-8
M. Wt: 280.67
InChI Key: XKXAPRXSPBBLOD-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol, also known as 3-chloro-5-trifluoromethylpyridin-2-ylpiperidin-3-ol, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound due to its ability to act as a catalyst, reactant, and intermediate in a variety of reactions. This compound has been studied for its potential use in drug synthesis, as well as its potential applications in biochemistry and physiology.

Scientific Research Applications

Crystal Structure and Electronic Properties

The crystal structures of certain anticonvulsant compounds, including those similar to 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol, have been studied to understand their structural and electronic properties. X-ray diffraction data have revealed insights into the orientation and delocalization within these molecules, contributing to a better understanding of their pharmacological behavior (Georges, Vercauteren, Evrard, & Durant, 1989).

Glycine Transporter Inhibition

Compounds structurally related to this compound have been identified as potent inhibitors of glycine transporters. This research has implications for the development of new treatments for central nervous system disorders (Yamamoto et al., 2016).

Synthesis Techniques

Studies have focused on the synthesis of trifluoromethyl-substituted pyridines and piperidines, which are valuable in various fields, including pharmaceuticals and agrochemicals. Research in this area includes the development of efficient synthesis methods and the investigation of structural characteristics of these compounds (Khlebnikov, Funt, Tomashenko, & Novikov, 2018).

Fungicide Properties

The compound fluazinam, which contains a structure similar to this compound, exhibits fungicidal properties. This research has implications for the development of agricultural chemicals and plant protection strategies (Jeon, Kim, Lee, & Kim, 2013).

Future Directions

Trifluoromethylpyridines, including 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperidin-3-ol, are expected to find many novel applications in the future, particularly in the agrochemical and pharmaceutical industries . Their unique physicochemical properties make them valuable for the development of new compounds with enhanced biological activities .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(18)6-17/h4-5,8,18H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXAPRXSPBBLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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